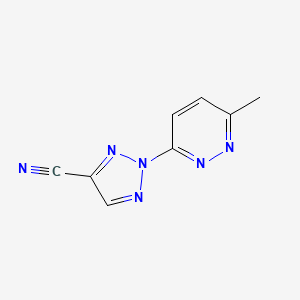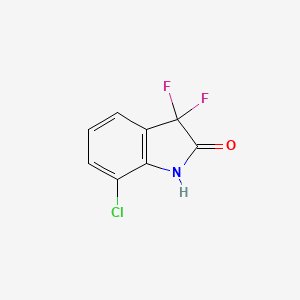![molecular formula C17H25N3O B11793574 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-[(3S)-3-[Benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolidinring, eine Benzylgruppe und eine Cyclopropylgruppe umfasst.
Vorbereitungsmethoden
Die Synthese von 2-Amino-1-[(3S)-3-[Benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-on umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Die Syntheseroute beinhaltet häufig die Bildung des Pyrrolidinrings, gefolgt von der Einführung der Benzyl- und Cyclopropylgruppen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird. Industrielle Produktionsverfahren können die Optimierung dieser Syntheserouten umfassen, um die Produktion zu skalieren und gleichzeitig Effizienz und Wirtschaftlichkeit zu gewährleisten .
Analyse Chemischer Reaktionen
2-Amino-1-[(3S)-3-[Benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei Nucleophile bestimmte Gruppen in der Verbindung ersetzen und zur Bildung neuer Derivate führen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, spezifische Lösungsmittel und kontrollierte Temperaturen. .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-[(3S)-3-[Benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle ermöglicht wird.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition, Rezeptorbindung und anderen biochemischen Prozessen verwendet werden.
Industrie: Die Verbindung kann aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-1-[(3S)-3-[Benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-on beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die spezifischen beteiligten Pfade hängen vom Kontext ab, in dem die Verbindung verwendet wird, z. B. ihrer Rolle bei der Enzyminhibition oder Rezeptormodulation .
Wirkmechanismus
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-[(3S)-3-[Benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-Amino-1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-on: Diese Verbindung hat eine ähnliche Struktur, enthält aber einen Piperidinring anstelle eines Pyrrolidinrings.
2-Amino-1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanon:
Eigenschaften
Molekularformel |
C17H25N3O |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H25N3O/c1-13(18)17(21)19-10-9-16(12-19)20(15-7-8-15)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13?,16-/m0/s1 |
InChI-Schlüssel |
CIASLNONSWAZDC-VYIIXAMBSA-N |
Isomerische SMILES |
CC(C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N |
Kanonische SMILES |
CC(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)


![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile](/img/structure/B11793533.png)

![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)


